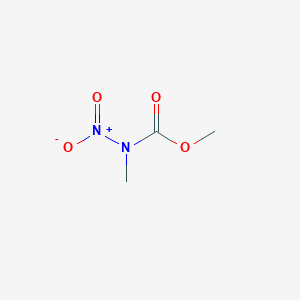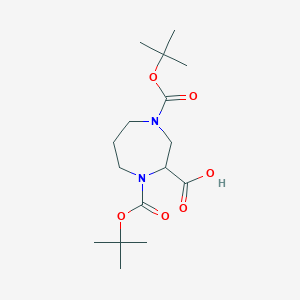![molecular formula C8H13NO B14010131 3-Azabicyclo[3.3.1]nonan-2-one CAS No. 2555-12-6](/img/structure/B14010131.png)
3-Azabicyclo[3.3.1]nonan-2-one
Overview
Description
3-Azabicyclo[3.3.1]nonan-2-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and structural complexity. The unique bicyclic structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines . This method requires the use of high-pressure carbon monoxide to ensure cyclization. Another method involves a one-pot tandem Mannich annulation, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of high-pressure reactors and continuous flow systems could potentially enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in enantioselective sulfoxidation reactions catalyzed by chiral manganese (salen) complexes . Additionally, it can form imino amides and imino alkenes through bridged-Ritter reactions .
Common Reagents and Conditions:
Oxidation: Chiral manganese (salen) complexes are commonly used for enantioselective sulfoxidation.
Substitution: Hydroxylamine and hydrazine hydrate are used for the formation of oximes, hydrazones, and azines.
Major Products:
Oxidation: Enantioselective sulfoxides.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Oximes, hydrazones, and azines.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of various biologically active compounds.
Biology: The compound’s derivatives have shown significant antifungal and antibacterial activities.
Industry: The compound is used in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-2-one and its derivatives often involves interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to the presence of basic side chains that interact with the amino substituent of a bridgehead atom . These interactions can disrupt the normal function of protozoan parasites, leading to their death.
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]nonan-2-one can be compared with other similar compounds such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds exhibit antifungal activity and share a similar bicyclic structure.
3-Azabicyclo[3.2.2]nonanes: These compounds have shown antiprotozoal activities and are structurally related to this compound.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones: These derivatives are used in various chemical reactions and have similar structural features.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-7-3-1-2-6(4-7)5-9-8/h6-7H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGRBOKULBNSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279929 | |
| Record name | 3-azabicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-12-6 | |
| Record name | NSC14679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-azabicyclo[3.3.1]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)

![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)





